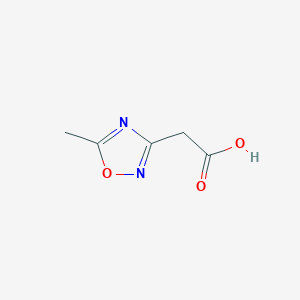

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

CAS No.: 55151-96-7

Cat. No.: VC2264498

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55151-96-7 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9) |

| Standard InChI Key | PXSGMGFLCWXLJN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)CC(=O)O |

| Canonical SMILES | CC1=NC(=NO1)CC(=O)O |

Introduction

Chemical Identity and Nomenclature

Identification Parameters

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is uniquely identified through several systematic parameters that enable precise recognition in chemical databases and literature. The compound is registered under the Chemical Abstracts Service (CAS) number 55151-96-7, which serves as its primary identifier in chemical repositories and regulatory documentation . This heterocyclic compound contains a 1,2,4-oxadiazole core with a methyl substituent at position 5 and an acetic acid moiety at position 3, creating a distinct molecular architecture that determines its chemical behavior and potential applications in scientific research.

Alternative Nomenclature and Synonyms

Structural Characteristics

Molecular Structure and Composition

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid possesses a heterocyclic structure centered around a five-membered 1,2,4-oxadiazole ring, which contains three heteroatoms: two nitrogen atoms and one oxygen atom. This heterocycle forms the core structural element that defines the compound's chemical properties and reactivity patterns. The oxadiazole ring bears a methyl group (CH3) at position 5, which introduces steric effects and modifies the electronic distribution within the heterocyclic system . At position 3, an acetic acid moiety (CH2COOH) is attached, providing a carboxylic functional group that significantly influences the compound's physicochemical properties, including its solubility, acid-base behavior, and potential for derivatization in synthetic applications.

Structural Formula and Bonding

The molecular formula C5H6N2O3 represents the compound's atomic composition, consisting of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structural arrangement features sp² hybridized carbon atoms in the oxadiazole ring, creating a planar, aromatic-like system with delocalized π-electrons. This electronic configuration contributes to the compound's stability and influences its reactivity in chemical transformations. The acetic acid side chain introduces conformational flexibility to the molecule, allowing for various spatial arrangements that may impact its intermolecular interactions and binding properties in biological systems.

Isomerism and Related Compounds

It is important to distinguish (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid from structurally related isomers and derivatives that may exhibit similar but distinct chemical properties. For instance, 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 55151-91-2) represents a structural isomer where the positions of the methyl group and acetic acid moiety are exchanged. Similarly, compounds featuring the 1,3,4-oxadiazole isomeric system, such as those mentioned in the literature about (5-Methyl- oxadiazol-2-yl)-acetic acid ethyl ester (CAS 5011-96-1), possess different electronic distributions and potentially different biological activities despite their similar molecular frameworks .

Physicochemical Properties

Thermodynamic Properties

The compound exhibits several predicted thermodynamic properties that influence its behavior in various chemical environments. Its estimated boiling point is approximately 340.5±44.0 °C at standard pressure, indicating relatively strong intermolecular forces typical of carboxylic acids that form hydrogen-bonded networks . The predicted density of 1.387±0.06 g/cm³ provides information about its mass-to-volume relationship, which can be relevant for formulation studies and crystallographic analyses . These thermodynamic parameters, although predicted rather than experimentally determined, offer valuable insights into the compound's physical behavior under different conditions.

Acid-Base Properties

As a carboxylic acid derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid demonstrates acidic properties with a predicted pKa value of 3.49±0.10 . This acidity constant indicates that the compound readily donates protons in aqueous solutions, behaving as a moderately strong organic acid comparable to other substituted acetic acids. The acidity is influenced by the electronic effects of the oxadiazole ring, which may withdraw electron density from the carboxylic acid group, potentially enhancing its acidity relative to unsubstituted acetic acid. This property is particularly relevant for understanding the compound's behavior in different pH environments and its potential interactions with biological targets.

Spectroscopic Characteristics

Mass Spectrometry

Mass spectrometric analysis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid would yield a molecular ion peak (M+) corresponding to its molecular weight of 142.11 g/mol . Fragmentation patterns would likely show characteristic losses from the carboxylic acid group (such as -OH, -COOH) and fragmentation of the oxadiazole ring, providing valuable structural information for confirmation of the compound's identity and purity. High-resolution mass spectrometry would enable determination of the exact mass with sufficient precision to confirm the molecular formula C5H6N2O3.

Infrared (IR) Spectroscopy

The infrared spectrum of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid would exhibit several characteristic absorption bands that reflect its functional groups. The carboxylic acid moiety would display a strong O-H stretching band (typically broad) in the region of 3300-2500 cm⁻¹, overlapping with C-H stretching bands. A prominent C=O stretching vibration would appear at approximately 1700-1725 cm⁻¹, characteristic of carboxylic acids. The oxadiazole ring would contribute several bands in the fingerprint region, including C=N stretching (approximately 1600-1650 cm⁻¹) and C-O-N vibrations (approximately 1250-1300 cm⁻¹). These spectroscopic features provide essential tools for structural characterization and quality control in research and development applications.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity profile of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is governed by its two primary functional components: the oxadiazole heterocycle and the carboxylic acid group. The carboxylic acid moiety enables typical reactions associated with this functional group, including esterification, amide formation, reduction, and decarboxylation under appropriate conditions. These transformations provide versatile pathways for derivatization in medicinal chemistry applications. The 1,2,4-oxadiazole ring, being a nitrogen-containing heterocycle, exhibits aromatic-like properties with potential for electrophilic substitution reactions, though its reactivity is moderated by the presence of three heteroatoms that modify the electronic distribution within the ring system.

Stability Considerations

Research Applications

Pharmaceutical Research

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid serves as an important building block in pharmaceutical research, particularly in the design and synthesis of bioactive molecules with potential therapeutic applications. The oxadiazole scaffold is recognized in medicinal chemistry for its bioisosteric relationship with amide and ester groups, offering improved metabolic stability while maintaining hydrogen-bonding capabilities. This compound can be incorporated into larger molecular structures to develop candidates for various therapeutic targets, including enzyme inhibitors, receptor modulators, and anti-inflammatory agents. The acetic acid moiety provides a convenient handle for conjugation with other pharmacophores or for modification to enhance pharmacokinetic properties.

Organic Synthesis

In the field of organic synthesis, (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid represents a valuable synthon for constructing more complex molecular architectures. The carboxylic acid functionality enables numerous transformations, including acylation reactions, reductions, and functional group interconversions, which can be utilized in divergent synthetic strategies. The oxadiazole ring introduces rigidity and specific spatial arrangements that can be exploited in the design of molecules with defined three-dimensional structures. Additionally, the compound can serve as an intermediate in the synthesis of heterocycle-based ligands for coordination chemistry and materials science applications.

Structure-Activity Relationship Studies

Researchers utilize compounds like (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid in structure-activity relationship (SAR) studies to investigate how structural modifications affect biological activity. By systematically varying substituents on the oxadiazole ring or modifying the acetic acid side chain, scientists can develop comprehensive SAR profiles that guide the optimization of lead compounds in drug discovery programs. The relatively compact size of this molecule makes it amenable to combinatorial chemistry approaches, where libraries of related compounds can be rapidly synthesized and screened for biological activity, accelerating the identification of promising candidates for further development in pharmaceutical research.

Data Tables and Specifications

Physical and Chemical Properties

Below is a comprehensive table summarizing the key physical and chemical properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid based on available data:

| Spectroscopic Method | Expected Key Features | Typical Values/Regions |

|---|---|---|

| ¹H NMR | Methyl group signal | ~2.5-2.7 ppm (s, 3H) |

| ¹H NMR | Methylene group signal | ~3.8-4.2 ppm (s, 2H) |

| ¹H NMR | Carboxylic acid proton | ~10-13 ppm (br s, 1H) |

| ¹³C NMR | Methyl carbon | ~12-15 ppm |

| ¹³C NMR | Methylene carbon | ~35-40 ppm |

| ¹³C NMR | Carboxylic carbon | ~170-175 ppm |

| ¹³C NMR | Oxadiazole ring carbons | ~160-175 ppm |

| IR Spectroscopy | O-H stretching (COOH) | ~3300-2500 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretching (COOH) | ~1700-1725 cm⁻¹ |

| IR Spectroscopy | C=N stretching | ~1600-1650 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | m/z 142 |

Identification Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume